[3,5-dimethyl-5-(2-methyl-2-phenylhydrazinyl)-4,5-dihydro-1H-pyrazol-1-yl](phenyl)methanone
Description
The exact mass of the compound 1-benzoyl-3,5-dimethyl-5-(2-methyl-2-phenylhydrazino)-4,5-dihydro-1H-pyrazole is 322.17936134 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
[3,5-dimethyl-5-(2-methyl-2-phenylhydrazinyl)-4H-pyrazol-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-15-14-19(2,21-22(3)17-12-8-5-9-13-17)23(20-15)18(24)16-10-6-4-7-11-16/h4-13,21H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFGZZKBWWMPOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C)NN(C)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386349 | |
| Record name | AC1MERVJ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5669-59-0 | |
| Record name | AC1MERVJ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 3,5-dimethyl-5-(2-methyl-2-phenylhydrazinyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone, a pyrazole derivative, has garnered attention due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. This article explores the biological activity of this specific compound through various studies and findings.
Chemical Structure and Properties
The molecular structure of 3,5-dimethyl-5-(2-methyl-2-phenylhydrazinyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone can be represented as follows:
This compound features a hydrazine moiety linked to a pyrazole core, which is significant for its biological interactions.
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to 3,5-dimethyl-5-(2-methyl-2-phenylhydrazinyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone have shown efficacy against various cancer cell lines. The structure–activity relationship (SAR) analysis suggests that modifications on the pyrazole ring can enhance cytotoxicity against specific targets such as BRAF(V600E) and EGFR .
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | BRAF(V600E) | 0.45 | |
| Compound B | EGFR | 0.32 | |
| 3,5-dimethyl...methanone | TBD | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is also noteworthy. Compounds with similar structures have been reported to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in vitro. This suggests that 3,5-dimethyl-5-(2-methyl-2-phenylhydrazinyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone may possess similar mechanisms of action .
Antimicrobial Activity
Research into the antimicrobial properties of pyrazole derivatives indicates that they can exhibit activity against a range of bacterial strains. For example, studies have shown that certain pyrazole compounds inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting cellular integrity .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound C | E. coli | 8 µg/mL | |
| Compound D | S. aureus | 16 µg/mL | |
| 3,5-dimethyl...methanone | TBD | TBD | TBD |
Case Studies
Several case studies highlight the biological significance of pyrazole derivatives:
- Study on Anticancer Effects : In a study involving breast cancer cell lines MCF-7 and MDA-MB-231, a series of pyrazole derivatives were tested for their cytotoxic effects. The results indicated that some derivatives had a synergistic effect when combined with doxorubicin .
- Anti-inflammatory Mechanism Investigation : A study focused on the anti-inflammatory properties demonstrated that certain pyrazoles could significantly reduce nitric oxide production in LPS-stimulated macrophages, indicating potential therapeutic applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
